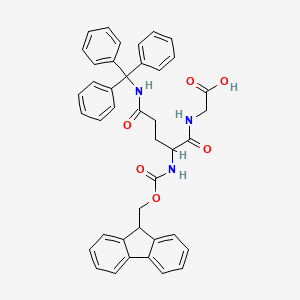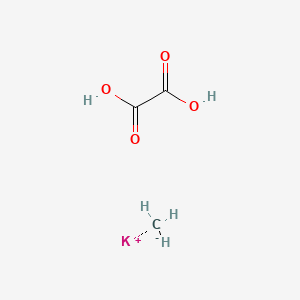
Potassium;carbanide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl potassium oxalate is an organic compound that belongs to the family of oxalates Oxalates are salts or esters of oxalic acid, which is a dicarboxylic acid with the formula (C_2H_2O_4) Methyl potassium oxalate is formed by the combination of methyl oxalate and potassium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl potassium oxalate can be synthesized through the esterification of oxalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of methyl oxalate, which can then be reacted with potassium hydroxide to form methyl potassium oxalate .
Industrial Production Methods
Industrial production of methyl potassium oxalate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl potassium oxalate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into simpler organic compounds, although these are less common.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate in acidic conditions is commonly used for oxidation reactions.
Catalysts: Sulfuric acid is often used as a catalyst in the esterification process.
Major Products
The major products formed from the oxidation of methyl potassium oxalate include carbon dioxide and water .
Scientific Research Applications
Methyl potassium oxalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl potassium oxalate involves its ability to form complexes with metal ions. This property is utilized in various chemical reactions where it acts as a chelating agent. The molecular targets and pathways involved include the formation of stable complexes with metal ions, which can then undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Sodium oxalate: Similar in structure but with sodium ions instead of potassium.
Calcium oxalate: Commonly found in biological systems, particularly in kidney stones.
Dimethyl oxalate: An ester of oxalic acid with two methyl groups.
Uniqueness
Methyl potassium oxalate is unique due to its specific combination of methyl and potassium ions, which gives it distinct chemical properties compared to other oxalates. Its solubility and reactivity are influenced by the presence of the potassium ion, making it suitable for specific applications in chemical synthesis and industrial processes .
Properties
Molecular Formula |
C3H5KO4 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
potassium;carbanide;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH3.K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;-1;+1 |
InChI Key |
OUEDTUPYBOALBE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C(=O)(C(=O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


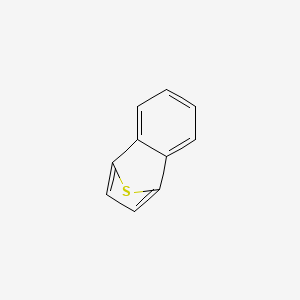
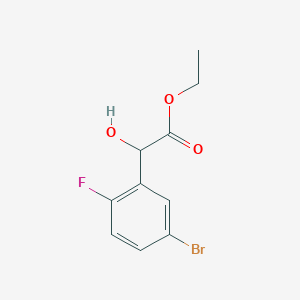
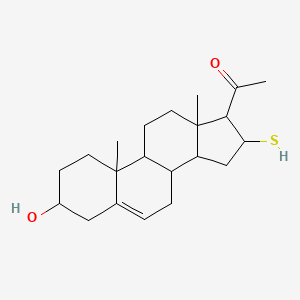
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)

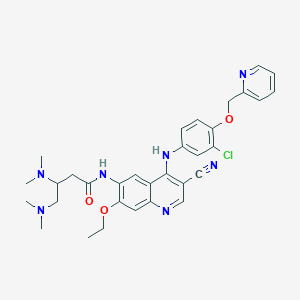
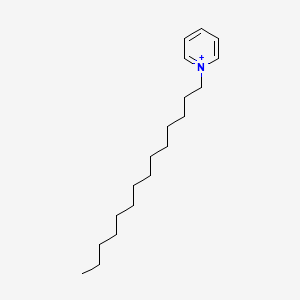

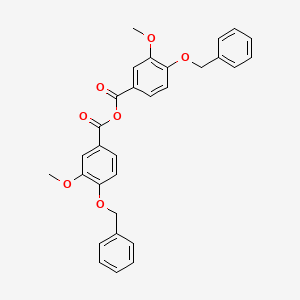

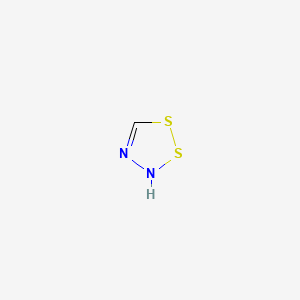
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

